An In-depth Technical Guide to the Physical and Chemical Properties of Tetradecanedioic Acid
An In-depth Technical Guide to the Physical and Chemical Properties of Tetradecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecanedioic acid, a 14-carbon α,ω-dicarboxylic acid, is a molecule of significant interest in various scientific domains, including polymer chemistry, the synthesis of high-performance materials, and increasingly, in the biomedical field.[1] Its bifunctional nature, with carboxylic acid groups at both ends of a long aliphatic chain, imparts unique chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of tetradecanedioic acid, detailed experimental protocols for their determination, and insights into its biological relevance. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams.
Chemical Identity
| Identifier | Value | Reference |
| Chemical Name | Tetradecanedioic acid | [2] |
| Synonyms | 1,12-Dodecanedicarboxylic acid, Thapsic acid | |
| CAS Number | 821-38-5 | |
| Molecular Formula | C₁₄H₂₆O₄ | |
| Molecular Weight | 258.35 g/mol | |
| Chemical Structure | HOOC-(CH₂)₁₂-COOH | [1] |
| InChI Key | HQHCYKULIHKCEB-UHFFFAOYSA-N | |
| SMILES | O=C(O)CCCCCCCCCCC(=O)O |
Physical Properties
The physical properties of tetradecanedioic acid are summarized in the table below. These characteristics are crucial for its handling, processing, and application in various formulations.
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder or flakes | [1] |
| Melting Point | 124 - 127 °C | [1] |
| Boiling Point | 427.81 °C (estimated at 760 mmHg) | [3] |
| Solubility | ||
| in Water | Slightly soluble | [1][4] |
| in DMSO | 50 mg/mL (with sonication) | |
| in Methanol | Slightly soluble | [1] |
| in Ethanol (B145695) | Soluble | |
| pKa (predicted) | pKa₁: ~4.5, pKa₂: ~5.4 | [5] |
Chemical Properties and Reactivity
As a dicarboxylic acid, tetradecanedioic acid exhibits reactivity characteristic of carboxylic acids. It can undergo esterification, amidation, reduction, and salt formation at both ends of the molecule. This bifunctionality makes it a valuable monomer for the synthesis of polyesters and polyamides.
Spectral Data
The following tables summarize the key spectral data for tetradecanedioic acid, which are essential for its identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~2.25 | Triplet | -CH ₂-COOH |
| ~1.55 | Quintet | -CH₂-CH₂ -COOH |
| ~1.2-1.4 | Multiplet | -(CH ₂)₈- |
| ~11.0-12.0 | Singlet (broad) | -COOH |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (ppm) | Assignment |
| ~178 | C =O |
| ~34 | -C H₂-COOH |
| ~29 | -(C H₂)₈- |
| ~25 | -CH₂-C H₂-COOH |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2800-3300 | Strong, Broad | O-H stretch (carboxylic acid) |
| 2850-2960 | Strong | C-H stretch (alkane) |
| ~1700 | Strong | C=O stretch (carboxylic acid dimer) |
| ~1465 | Medium | C-H bend (alkane) |
| ~1200-1300 | Medium | C-O stretch and O-H bend |
| ~920 | Medium, Broad | O-H bend (out-of-plane, dimer) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of tetradecanedioic acid is characterized by the absence of a prominent molecular ion peak due to facile fragmentation. Key fragments observed include:
| m/z | Interpretation |
| M-18 | [M-H₂O]⁺ |
| M-45 | [M-COOH]⁺ |
| various | [CₙH₂ₙ]⁺ and [CₙH₂ₙ₋₁]⁺ series from alkyl chain fragmentation |
Experimental Protocols
Detailed methodologies for determining the key physical properties of tetradecanedioic acid are provided below.
Melting Point Determination
Principle: The melting point is determined as the temperature range over which the crystalline solid transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Grind a small sample of tetradecanedioic acid to a fine powder using a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (124-127 °C).
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting point is reported as the range T₁ - T₂.
Solubility Determination
Principle: The solubility is determined by finding the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters)
Procedure (for a given solvent at a specific temperature):
-
Add an excess amount of tetradecanedioic acid to a known volume of the solvent in a vial.
-
Seal the vial and place it in a constant temperature shaker bath set to the desired temperature.
-
Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it to remove any suspended particles.
-
Dilute the filtered solution to a suitable concentration.
-
Determine the concentration of tetradecanedioic acid in the diluted solution using a suitable analytical method (e.g., titration with a standardized base, or a chromatographic method like HPLC).
-
Calculate the original concentration of the saturated solution to determine the solubility.
pKa Determination by Titration
Principle: The acid dissociation constants (pKa) are determined by monitoring the pH of a solution of the acid as a standardized base is added. The pKa is the pH at which the acid is half-neutralized.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh a sample of tetradecanedioic acid and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility).
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Record the initial pH of the solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.
-
Record the pH of the solution after each addition of the titrant.
-
Continue the titration well past the second equivalence point.
-
Plot the pH versus the volume of titrant added.
-
The pKa₁ is the pH at the first half-equivalence point, and the pKa₂ is the pH at the second half-equivalence point. These points can be determined from the titration curve.
Biological Significance and Signaling Pathways
Tetradecanedioic acid is an endogenous metabolite found in humans and is involved in fatty acid metabolism.[5] Of particular interest to drug development professionals is its interaction with Organic Anion-Transporting Polypeptides (OATPs).
Interaction with OATP Transporters
OATPs are a family of membrane transport proteins that mediate the uptake of a wide range of endogenous and exogenous compounds, including many drugs, into cells.[6] Tetradecanedioic acid has been identified as a substrate for certain OATP transporters. This interaction is significant as it can lead to drug-drug interactions (DDIs). If a co-administered drug inhibits the OATP-mediated transport of tetradecanedioic acid, it can lead to an increase in its plasma concentration, which can serve as a biomarker for OATP inhibition.
The following diagram illustrates the logical workflow for assessing the potential for OATP-mediated drug-drug interactions involving tetradecanedioic acid.
Synthesis
A common laboratory-scale synthesis of tetradecanedioic acid involves the oxidation of a suitable precursor. The following diagram outlines a general workflow for its synthesis.
A specific experimental protocol for the synthesis of carbon-13 labeled tetradecanoic acid, which can be adapted for the unlabeled compound, involves the hydrolysis of the corresponding dinitrile.[7]
Conclusion
Tetradecanedioic acid is a versatile dicarboxylic acid with well-defined physical and chemical properties. Its utility as a monomer in polymer science is well-established, and its role as an endogenous metabolite and a potential biomarker for OATP-mediated drug-drug interactions highlights its growing importance in the biomedical and pharmaceutical sciences. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound. Further research into its biological roles and the development of novel applications will continue to expand our understanding and utilization of this valuable molecule.
References
- 1. TETRADECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. Tetradecanedioic acid [webbook.nist.gov]
- 3. 821-38-5 CAS MSDS (Tetradecanedioic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Tetradecanedioic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Human Metabolome Database: Showing metabocard for Tetradecanedioic acid (HMDB0000872) [hmdb.ca]
- 6. OATPs, OATs and OCTs: the organic anion and cation transporters of the SLCO and SLC22A gene superfamilies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
